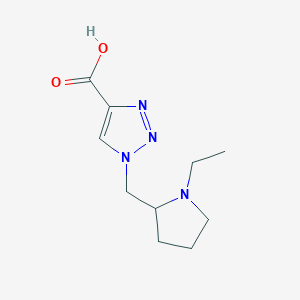

1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid

Overview

Description

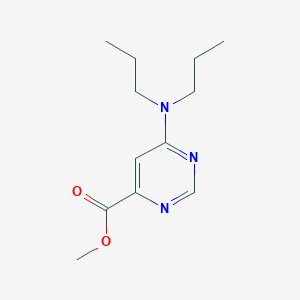

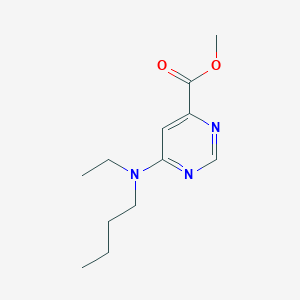

The compound “1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule that contains several functional groups. It includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is substituted with an ethyl group and a methyl group attached to a 1,2,3-triazole ring, another five-membered ring containing two nitrogen atoms . The triazole ring is further substituted with a carboxylic acid group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The pyrrolidine and triazole rings introduce a level of rigidity into the molecule, while the ethyl, methyl, and carboxylic acid groups could participate in various interactions depending on the environment .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The pyrrolidine ring could potentially undergo reactions at the nitrogen atom, while the triazole ring could participate in reactions involving the nitrogen atoms or the adjacent carbon atom . The carboxylic acid group could undergo typical acid-base reactions, as well as reactions specific to carboxylic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents, while the nonpolar ethyl and methyl groups could enhance its solubility in nonpolar solvents .Scientific Research Applications

Medicinal Chemistry: Drug Design and Synthesis

The pyrrolidine ring, a five-membered saturated heterocycle, is frequently utilized in drug discovery due to its favorable pharmacokinetic properties and ability to improve the stereochemical richness of molecules . The triazole ring, often used in click chemistry, is valued for its stability and bioisosteric characteristics. The combination of these two rings in the compound can lead to the development of novel biologically active compounds with potential therapeutic applications.

Biological Activity: Target Selectivity

Compounds featuring the pyrrolidine ring have been reported to exhibit selectivity towards various biological targets . The presence of the triazole ring can further enhance this selectivity, potentially leading to the discovery of new ligands for receptors or enzymes involved in disease pathology.

Pharmacophore Exploration

Due to the sp3-hybridization of the pyrrolidine ring, it allows for efficient exploration of pharmacophore space . This can be particularly useful in the development of new drugs where the 3D structure of the molecule is crucial for binding to the biological target.

Stereochemistry and Enantioselectivity

The stereogenicity of the pyrrolidine ring means that different stereoisomers can be synthesized, which may interact differently with enantioselective proteins . This property is essential for the design of drugs with specific desired effects and minimal side effects.

Structural Diversity in Drug Candidates

The non-planarity of the pyrrolidine ring leads to increased three-dimensional coverage, which is beneficial for the interaction with biological targets . The triazole ring can serve as a scaffold for further functionalization, offering a pathway to a diverse array of drug candidates.

ADME/Tox Optimization

The introduction of heteroatomic fragments like pyrrolidine and triazole into drug molecules is a strategic choice to modify physicochemical parameters for optimal absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles .

Peptide Synthesis

Pyrrolidine derivatives are known to be used in solution-phase peptide synthesis . The compound could potentially serve as a precursor or intermediate in the synthesis of peptide-based drugs.

Catalysis in Organic Synthesis

The pyrrolidine ring is also involved in catalytic processes, particularly in asymmetric synthesis . The compound could be explored for its potential use in catalytic systems to produce chiral molecules.

Safety and Hazards

Future Directions

The compound “1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid” could potentially be of interest in various areas of research, given the biological activity associated with pyrrolidine and triazole rings . Future studies could explore its synthesis, properties, and potential applications in more detail .

Mechanism of Action

Target of action

The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been reported to interact with various targets, including enzymes and receptors, depending on their specific structures .

Mode of action

The mode of action of a compound depends on its specific structure and the target it interacts with. Pyrrolidine derivatives can interact with their targets in various ways, such as by binding to the active site or allosteric sites, leading to changes in the target’s function .

Biochemical pathways

The affected pathways would depend on the specific targets of the compound. Pyrrolidine derivatives have been reported to be involved in various biochemical pathways, including signal transduction, metabolic processes, and cell cycle regulation .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of a compound depend on its specific chemical structure. Pyrrolidine derivatives, due to their heterocyclic nature, can have diverse ADME properties .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Pyrrolidine derivatives have been reported to have various effects, such as anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, and neuropharmacological activities .

properties

IUPAC Name |

1-[(1-ethylpyrrolidin-2-yl)methyl]triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O2/c1-2-13-5-3-4-8(13)6-14-7-9(10(15)16)11-12-14/h7-8H,2-6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNEMTOSAIBIOMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CN2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(piperazin-1-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B1480395.png)